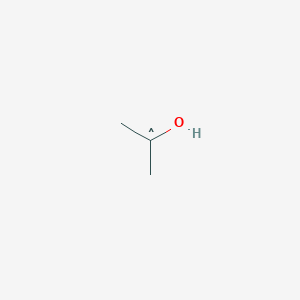
1-Hydroxy-1-methylethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C3H7O . It is a derivative of isopropanol where one hydrogen atom is replaced by a hydroxyl group. This compound is notable for its presence in various chemical reactions and its applications in different scientific fields .
Méthodes De Préparation
The synthesis of 1-Hydroxy-1-methylethyl can be achieved through several methods:
Crystallization in Water-Miscible Organic Solvents: One method involves crystallizing the compound in a mixed solvent of acetone and water, resulting in high purity and yield.
Catalytic Reactions: Another method includes the reaction of 4,4-dimethyl-2-propyl-4,6-dihydroxy-furo[3,4-d]-imidazole with alcohol under catalytic conditions.
Esterification: The compound can also be synthesized by esterifying ethyl 4-(this compound)-2-propylimidazole-5-carboxylate with alcohol.
Analyse Des Réactions Chimiques
1-Hydroxy-1-methylethyl undergoes various chemical reactions:
Applications De Recherche Scientifique
1-Hydroxy-1-methylethyl has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of olmesartan medoxomil, a medication used to treat high blood pressure.
Microlithography: The compound is used in the synthesis of copolymers for ultrahigh resolution resist materials in microlithography.
Antimicrobial Properties: Similar compounds have demonstrated notable antimicrobial properties, making it a potential candidate for further research in this area.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1-methylethyl involves its interaction with various molecular targets and pathways. For instance, in microlithography, the tertiary benzylic alcohol moieties undergo acid-catalyzed dehydration, leading to crosslinking of the copolymers . This process is facilitated by photoacid generators and subsequent heating, which activates the dehydration and crosslinking steps.
Comparaison Avec Des Composés Similaires
1-Hydroxy-1-methylethyl can be compared with other similar compounds:
2-Hydroxy-2-propyl: This compound is structurally similar and shares similar chemical properties.
Hydroxyisopropyl: Another similar compound with comparable reactivity and applications.
Acetone Ketyl Radical: This radical is related in structure and can undergo similar chemical reactions.
Propriétés
Numéro CAS |
5131-95-3 |
|---|---|
Formule moléculaire |
C3H7O |
Poids moléculaire |
59.09 g/mol |
InChI |
InChI=1S/C3H7O/c1-3(2)4/h4H,1-2H3 |
Clé InChI |
YNWTXMOZDGPBDJ-UHFFFAOYSA-N |
SMILES canonique |
C[C](C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















